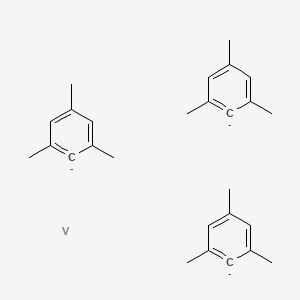
1,3,5-trimethylbenzene-6-ide;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethylbenzene-6-ide;vanadium, also known as trimesitylvanadium, is an organovanadium compound where vanadium is in an oxidation state of +3. This compound is characterized by the presence of three mesityl (2,4,6-trimethylphenyl) groups attached to a central vanadium atom. It is a blue solid that is thermally stable but sensitive to air .
Preparation Methods
The synthesis of 1,3,5-trimethylbenzene-6-ide;vanadium typically involves the reaction of vanadium trichloride (VCl3) with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr). The reaction is carried out in tetrahydrofuran (THF) at room temperature, resulting in a blue solution. The product is then precipitated by the addition of dioxane, yielding a blue solid .
Chemical Reactions Analysis
1,3,5-Trimethylbenzene-6-ide;vanadium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Substitution: Bromination of mesitylene, a related compound, readily occurs to form mesityl bromide (C6H2(CH3)3Br).
Insertion Reactions: The V-C σ bond in trimesitylvanadium is highly reactive and can undergo insertion reactions with molecules such as carbon monoxide (CO) and carbon dioxide (CO2).
Common reagents used in these reactions include nitric acid, bromine, and carbon monoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trimethylbenzene-6-ide;vanadium has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Catalysis: The compound is used as a catalyst in various organic reactions, including the epoxidation of alkenes.
Ligand Chemistry: It serves as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Material Science: Vanadium-containing mesoporous silica materials, synthesized using this compound, have shown promising catalytic performance in propene epoxidation.
Mechanism of Action
The mechanism of action of 1,3,5-trimethylbenzene-6-ide;vanadium involves its ability to form strong interactions with other molecules through its reactive V-C σ bonds. These bonds can undergo insertion reactions, leading to the formation of various products. The compound’s catalytic activity is attributed to the presence of isolated vanadium species, which are crucial for its effectiveness in reactions such as epoxidation .
Comparison with Similar Compounds
1,3,5-Trimethylbenzene-6-ide;vanadium can be compared with other similar organovanadium compounds, such as:
Tris(2,4,6-trimethylphenyl)vanadium: Similar in structure but may have different reactivity and applications.
Vanadium-supported catalysts: These catalysts, supported on mesoporous silica, show different catalytic properties compared to vanadium-incorporated mesoporous materials.
The uniqueness of this compound lies in its specific structure and the presence of three mesityl groups, which confer distinct reactivity and catalytic properties.
Properties
CAS No. |
59774-49-1 |
|---|---|
Molecular Formula |
C27H33V-3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1,3,5-trimethylbenzene-6-ide;vanadium |
InChI |
InChI=1S/3C9H11.V/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1; |
InChI Key |
FBNYWGIGBTVGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















